molecular formula C22H16N2O5 B11679728 2-(2,5-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(2,5-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11679728
M. Wt: 388.4 g/mol
InChI Key: OZHYVKWKHYBWMY-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenoxy ring.

    Aromatic Substitution: Substitution of the hydrogen atoms on the phenyl ring with methyl groups.

    Cyclization: Formation of the isoindole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use in drug development for targeting specific diseases.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitrophenoxy group.

    5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the dimethylphenyl group.

Uniqueness

The presence of both the 2,5-dimethylphenyl and 3-nitrophenoxy groups in 2-(2,5-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione makes it unique, potentially offering distinct chemical properties and applications compared to its analogs.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C22H16N2O5/c1-13-6-7-14(2)20(10-13)23-21(25)18-9-8-17(12-19(18)22(23)26)29-16-5-3-4-15(11-16)24(27)28/h3-12H,1-2H3

InChI Key

OZHYVKWKHYBWMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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